molecular formula C10H12BrNO B1380826 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1393714-71-0

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380826
CAS No.: 1393714-71-0
M. Wt: 242.11 g/mol
InChI Key: LONXJWSXOYAVIN-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and pharmacological research . The THIQ scaffold is a privileged structure in drug discovery, present in numerous natural and synthetic compounds with a broad spectrum of biological activities . This compound serves as a versatile chemical building block, particularly for the exploration of novel ligands for central nervous system (CNS) targets. The specific bromo and methoxy substitutions on the aromatic ring make it a valuable intermediate for further synthetic modifications, including metal-catalyzed cross-coupling reactions, to create diverse chemical libraries for biological screening . Research into closely related analogs highlights the potential applications of this compound. Substituted THIQs, especially those with methoxy groups, are investigated as high-affinity, selective ligands for sigma-2 receptors, which are implicated in cancer cell proliferation and are a target for oncological research and diagnostic agent development . Furthermore, 6,7-dimethoxy-THIQ derivatives have been identified as a key pharmacophore for non-competitive AMPA receptor antagonists, suggesting potential for this bromo-methoxy analog in neuroscience research related to epilepsy and other neurological disorders . The bromo substituent, in particular, is a common feature in the synthesis of complex molecules and can be instrumental in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets . This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONXJWSXOYAVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 7-methoxy-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane.
  • Add N-bromosuccinimide and a catalytic amount of AIBN.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Studies have demonstrated that 6-Br-7-MeO-THIQ exhibits significant anti-proliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values below 25 μM.
  • Neuropharmacology : The compound acts as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels such as dopamine and serotonin. This inhibition suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases like Alzheimer's.

Biochemical Research

  • Enzyme Interaction : 6-Br-7-MeO-THIQ has been shown to bind to active sites on enzymes like cholinesterases, indicating its potential use in developing treatments for conditions characterized by dysregulated neurotransmitter levels.
  • Cell Signaling Modulation : The compound influences various cellular pathways, including the MAPK/ERK pathway, which is vital for cell growth and differentiation. This modulation can affect gene expression related to apoptosis and cell cycle regulation.

Industrial Applications

  • Synthesis of Specialty Chemicals : In industrial contexts, 6-Br-7-MeO-THIQ serves as an intermediate for synthesizing other organic compounds and pharmaceuticals . Its reactions lead to a variety of substituted quinolines and tetrahydroquinolines that are valuable in drug development.

Case Studies and Research Findings

Recent studies have highlighted various therapeutic potentials of 6-Br-7-MeO-THIQ:

Study Focus Findings
Anticancer ActivitySignificant anti-proliferative effects against HepG2 and MCF-7 cells with IC50 < 25 μM.
Enzyme InteractionBinds to MAO leading to inhibition; potential treatment for depression and anxiety disorders.
Antimicrobial PropertiesEffective against Gram-positive bacteria; less effective on fungal strains.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

The pharmacological and physicochemical properties of THIQ derivatives are highly sensitive to substituent positions. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
6-Bromo-7-methoxy-THIQ Br (C6), OMe (C7) 242.12 Limited direct data; structural analogs suggest potential anticancer/neuroactive roles
7-Bromo-6-methoxy-THIQ hydrochloride Br (C7), OMe (C6) 278.6 (HCl salt) Commercial availability; used as a synthetic intermediate
7-Hydroxy-6-methoxy-THIQ (HMTIQ) OH (C7), OMe (C6) 195.2 Anti-inflammatory, inhibits NF-κB and ROS; protects dopaminergic neurons
2-Chloro-6,7-dimethoxy-THIQ Cl (C2), OMe (C6, C7) 231.7 Synthetic intermediate; scalable synthesis via hypochlorite reaction
CKD712 1-(α-naphthylmethyl), OH (C6, C7) 325.4 Induces VEGF production; accelerates wound healing via AMPK/HO-1 pathway
Salsolinol (Sal) OH (C6, C7), Me (C1) 179.2 Neurotoxic; implicated in Parkinson’s disease (PD) via dopamine condensation

Key Observations :

  • Substituent Position: Bromine at C6 (vs. C7) may influence steric hindrance and electronic effects, altering receptor binding or metabolic stability. For example, HMTIQ (OH at C7) shows anti-inflammatory activity, whereas salsolinol (OH at C6/C7) is neurotoxic .
  • Functional Groups : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups. CKD712’s naphthylmethyl substitution enables unique VEGF-inducing activity .
Physicochemical Properties
  • Stability: Methoxy groups resist oxidation better than hydroxyl groups, improving metabolic stability. For example, 1-methyl-TIQ shows minimal metabolism to neurotoxic isoquinolinium ions .

Biological Activity

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (6-Br-7-MeO-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Br-7-MeO-THIQ is characterized by the presence of a bromine atom at the sixth position and a methoxy group at the seventh position of the tetrahydroisoquinoline framework. Its molecular formula is C9H10BrNC_9H_{10}BrN with a molecular weight of 242.12 g/mol. The unique combination of substituents contributes to its distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.

Enzyme Inhibition

One of the primary biological activities of 6-Br-7-MeO-THIQ is its ability to inhibit enzymes involved in neurotransmitter metabolism. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and cognitive function.

Cellular Effects

The compound also influences various cellular processes:

  • Cell Signaling : It modulates signaling pathways like MAPK/ERK, which are crucial for cell growth and differentiation.
  • Gene Expression : 6-Br-7-MeO-THIQ can alter the expression of genes related to apoptosis and cell cycle regulation, affecting cell survival and proliferation.

Biological Activities

6-Br-7-MeO-THIQ exhibits a range of biological activities that are summarized in the table below:

Activity Description
Anticancer Demonstrates anti-proliferative effects against cancer cell lines (e.g., HepG2 and MCF-7) with IC50 values < 25 μM .
Antimicrobial Shows antibacterial properties against various pathogenic strains.
Neuroprotective Potential in treating neurodegenerative diseases due to MAO inhibition.
Antiparasitic Exhibits activity against resistant strains of parasites .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 6-Br-7-MeO-THIQ:

  • Anticancer Activity : A study evaluated its anti-proliferative effects on several human cancer cell lines using the MTT assay. Results indicated that 6-Br-7-MeO-THIQ had significant activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells with IC50 values below 25 μM .
  • Enzyme Interaction : Research demonstrated that this compound binds to active sites on MAO, leading to enzyme inhibition. This interaction is crucial for developing treatments for conditions such as depression and anxiety disorders where neurotransmitter levels are dysregulated.
  • Antimicrobial Properties : The compound was tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria. It was less effective against fungal strains, indicating specificity in its antimicrobial action.

Pharmacokinetics and Safety

The pharmacokinetic profile of 6-Br-7-MeO-THIQ is still under investigation. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Current data suggest that environmental factors like temperature can influence its stability, recommending storage under refrigeration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (6-Bromo-7-MeO-THIQ)?

  • Methodology : The compound is typically synthesized via multi-step protocols involving:

  • Pictet-Spengler Cyclization : Reacting substituted phenethylamines with aldehydes under acidic conditions to form the tetrahydroisoquinoline core .
  • Bromination : Introducing bromine at the 6-position using bromine sources (e.g., Br₂, NBS) in solvents like DMF or CH₂Cl₂. Methoxy groups are often introduced via alkylation with methyl iodide or protected during synthesis .
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation is used to reduce intermediates to the tetrahydroisoquinoline structure .
    • Key Data : Evidence from Scheme 1 () highlights K₂CO₃ as a base for alkylation and NaBH₄ for reductive steps, with yields varying between 50–70% depending on substituent protection.

Q. How can researchers confirm the structural identity of 6-Bromo-7-MeO-THIQ?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C6, methoxy singlet at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.12 for C₁₀H₁₂BrNO) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What purification techniques are optimal for isolating 6-Bromo-7-MeO-THIQ?

  • Methods :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for intermediates .
  • Recrystallization : Use polar aprotic solvents (e.g., MeOH/EtOAc) to isolate pure product .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step during synthesis?

  • Troubleshooting :

  • Electrophilic Bromination Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at C6 .
  • Protection Strategies : Temporarily protect the methoxy group to prevent side reactions (e.g., using TBSCl) .
  • Alternative Bromine Sources : N-Bromosuccinimide (NBS) in DMF improves selectivity over Br₂ in some cases .
    • Data Analysis : Compare yields under varying conditions (e.g., 62% with NBS vs. 45% with Br₂) .

Q. What strategies enable enantioselective synthesis of 6-Bromo-7-MeO-THIQ derivatives?

  • Approaches :

  • Chiral Auxiliaries : Use (-)-Menthyl chloroformate to induce asymmetry during cyclization .
  • Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for stereocontrol in reduction steps .
    • Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., >90% ee achieved in ).

Q. How do substituent modifications at C6 and C7 affect biological activity?

  • Structure-Activity Relationship (SAR) Study Design :

  • Analog Synthesis : Replace bromine with Cl, I, or CF₃ and methoxy with OH or OEt .
  • Biological Assays : Test analogs against target enzymes (e.g., monoamine oxidases) using fluorometric or radiometric assays .
    • Key Findings : Bromine enhances steric bulk and lipophilicity, potentially improving blood-brain barrier penetration .

Contradictions and Resolutions

  • Stereochemical Outcomes : reports racemic mixtures in Pictet-Spengler reactions, while achieves diastereoselectivity via chiral auxiliaries. Resolution: Use enantiopure starting materials or asymmetric catalysis .
  • Reagent Compatibility : NaBH₄ () may reduce sensitive functionalities; alternative reductants like LiAlH₄ could be tested for specific intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

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